molecular formula C21H28N2O4S2 B2425162 5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide CAS No. 921993-18-2

5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide

Cat. No.: B2425162
CAS No.: 921993-18-2
M. Wt: 436.59
InChI Key: SZAUTKUSHRBEQJ-UHFFFAOYSA-N
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Description

5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide is a potent and selective small-molecule antagonist of Toll-like receptors 7 and 8 (TLR7/8). TLR7 and TLR8 are endosomal pattern recognition receptors that sense single-stranded RNA from viruses and self-nucleic acids in autoimmune contexts, playing a critical role in initiating innate immune responses and shaping adaptive immunity . This compound acts by competitively binding to the nucleic acid-binding site on the TLR ectodomain, thereby preventing receptor activation by natural agonists. Its primary research value lies in dissecting the specific contributions of TLR7 and TLR8 signaling in various pathological and physiological processes. Researchers utilize this antagonist to investigate the pathogenesis of autoimmune diseases such as systemic lupus erythematosus (SLE) and psoriasis, where aberrant TLR7/8 activation by self-nucleic acids is a known driver of disease . Furthermore, it is a vital tool for studying viral immunology, as it can inhibit the production of type I interferons and pro-inflammatory cytokines triggered by RNA viruses. By selectively blocking this key innate immune pathway, this compound enables the exploration of novel therapeutic strategies for conditions characterized by dysregulated TLR7/8 activity.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-5-ethylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S2/c1-6-16-8-10-19(28-16)29(25,26)22-15-7-9-17-18(11-15)27-13-21(4,5)20(24)23(17)12-14(2)3/h7-11,14,22H,6,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAUTKUSHRBEQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydrobenzo[b][1,4]oxazepine core, followed by the introduction of the thiophene-2-sulfonamide group. Key steps include:

    Formation of the tetrahydrobenzo[b][1,4]oxazepine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thiophene-2-sulfonamide group: This step may involve sulfonation reactions followed by coupling with the thiophene ring.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group or other reducible functional groups within the molecule.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Materials Science: The compound’s properties may be explored for the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the thiophene ring may participate in π-π interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzene-2-sulfonamide
  • 5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pyridine-2-sulfonamide

Uniqueness

The uniqueness of 5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the thiophene ring, in particular, distinguishes it from similar compounds and may contribute to its unique properties and applications.

Biological Activity

5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and implications for pharmaceutical applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C21H28N2O4S2
  • Molecular Weight : 436.6 g/mol
  • CAS Number : 921993-18-2

This compound features a sulfonamide functional group and a benzo[b][1,4]oxazepine moiety, which are indicative of potential pharmacological properties.

Pharmacological Profile

Research indicates that compounds with sulfonamide groups often exhibit a range of biological activities including antibacterial, antifungal, and antitumor effects. The specific biological activities of this compound have not been extensively documented in the literature; however, its structural components suggest several possible mechanisms of action:

  • Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. The presence of the thiophene ring may enhance this activity by increasing lipophilicity and facilitating membrane penetration.
  • Anticancer Potential : Compounds containing oxazepine structures have shown promise in cancer research due to their ability to interact with various cellular pathways involved in tumor growth and metastasis.
  • Anti-inflammatory Effects : Similar compounds have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Synthesis

The synthesis of this compound involves multi-step reactions:

  • Formation of the Oxazepine Ring : This is typically achieved through cyclization reactions involving substituted phenols and diketones.
  • Introduction of the Thiophene Ring : This can be accomplished via nucleophilic substitution or coupling reactions.
  • Sulfonamide Formation : The final step involves the introduction of the sulfonamide group which is critical for its biological activity.

Research Findings

Current research emphasizes the need for further investigation into the pharmacological properties of this compound. Preliminary studies suggest that modifications to the structure can lead to enhanced efficacy against specific targets in disease models.

Q & A

Q. What are the key synthetic steps and purification methods for this compound?

The synthesis typically involves multi-step organic reactions, starting with functionalization of the benzoxazepine core followed by sulfonamide coupling. Critical steps include:

  • Deprotonation of intermediates using bases like triethylamine.
  • Solvent selection (e.g., dichloromethane or ethanol) to stabilize reactive intermediates .
  • Final purification via high-performance liquid chromatography (HPLC) with a C18 column and gradient elution, confirmed by NMR and mass spectrometry .

Q. How is the compound’s structural identity validated?

Structural confirmation requires:

  • 1H/13C NMR spectroscopy to verify proton environments and carbon frameworks.
  • High-resolution mass spectrometry (HRMS) for molecular weight accuracy.
  • X-ray crystallography (if crystalline) for absolute configuration determination .

Q. What solvent systems are optimal for solubility and stability?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in aqueous buffers. Stability tests recommend:

  • Storage at -20°C in anhydrous DMSO to prevent hydrolysis.
  • Avoidance of protic solvents (e.g., methanol) during kinetic studies to reduce degradation .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies in target engagement (e.g., kinase vs. GPCR inhibition) may arise from assay conditions. Mitigation strategies include:

  • Dose-response validation across multiple cell lines.
  • Orthogonal assays (e.g., SPR for binding affinity, enzymatic activity assays) to confirm specificity .

Q. What strategies optimize reaction yields in multi-step synthesis?

Yield optimization requires:

  • Temperature/pH control (e.g., maintaining 0–5°C during sulfonamide coupling).
  • Catalyst screening (e.g., DMAP for acylations).
  • Flow chemistry for scalable, reproducible steps in industrial settings .

Q. How can pharmacokinetic (PK) properties be assessed despite limited solubility data?

PK profiling involves:

  • In vitro microsomal stability assays to estimate metabolic half-life.
  • Molecular dynamics simulations to predict membrane permeability.
  • Prodrug derivatization (e.g., esterification) to enhance bioavailability .

Data Analysis and Mechanistic Studies

Q. What analytical techniques resolve structural ambiguities in synthetic intermediates?

Advanced techniques include:

  • 2D NMR (COSY, HSQC) for resolving overlapping proton signals.
  • IR spectroscopy to track carbonyl group reactivity.
  • LC-MS/MS for real-time monitoring of reaction byproducts .

Q. How do substituent variations (e.g., isobutyl vs. ethyl groups) impact bioactivity?

Structure-activity relationship (SAR) studies suggest:

  • Isobutyl groups enhance hydrophobic interactions with target pockets.
  • Ethyl substituents reduce steric hindrance, improving binding kinetics. Computational docking (e.g., AutoDock Vina) validates these trends .

Q. What safety protocols are critical during synthesis?

Hazard mitigation includes:

  • Explosive intermediate handling (e.g., diazo compounds) under inert atmospheres.
  • Fume hood use for volatile reagents (e.g., triflic anhydride).
  • Waste neutralization protocols for sulfonic acid byproducts .

Application-Oriented Questions

Q. How is the compound applied in cross-disciplinary research?

Potential applications include:

  • Anticancer drug discovery : Screening against apoptosis pathways.
  • Antimicrobial studies : Targeting bacterial efflux pumps.
  • Neuroscience : Modulation of neurotransmitter receptors .

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